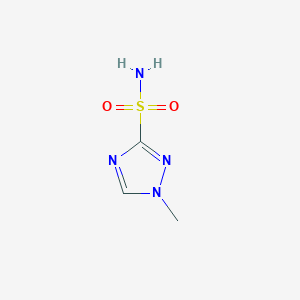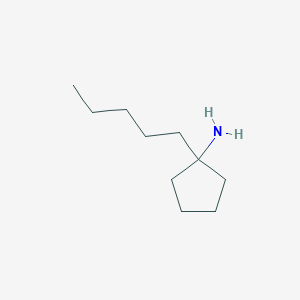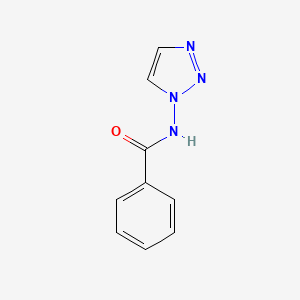
N-(triazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,2,3-Triazol-1-yl)benzamide is a compound that features a triazole ring attached to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1H-1,2,3-Triazol-1-yl)benzamide can be synthesized through a variety of methods, including “click” chemistry, which involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically catalyzed by copper(I) ions and can be performed under mild conditions, often in aqueous media . Another method involves the Suzuki–Miyaura cross-coupling reaction, which is used to attach the triazole ring to the benzamide moiety .
Industrial Production Methods
While specific industrial production methods for N-(1H-1,2,3-Triazol-1-yl)benzamide are not extensively documented, the principles of “click” chemistry and cross-coupling reactions are scalable and can be adapted for large-scale synthesis. These methods are advantageous due to their high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Triazol-1-yl)benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety .
Scientific Research Applications
N-(1H-1,2,3-Triazol-1-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-(1H-1,2,3-Triazol-1-yl)benzamide exerts its effects involves binding to the N-terminal ATP-binding pocket of HSP90. This binding disrupts the chaperone function of HSP90, leading to the degradation of client proteins that are essential for cancer cell survival . The compound interacts with HSP90 through hydrogen bonds and hydrophobic interactions, stabilizing the inactive conformation of the protein .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Triazol-1-yl)benzamide: Another triazole-benzamide compound with similar inhibitory effects on HSP90.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Uniqueness
N-(1H-1,2,3-Triazol-1-yl)benzamide is unique due to its specific binding affinity for HSP90 and its potential for selective tumor therapy. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents .
Properties
CAS No. |
342785-77-7 |
|---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
N-(triazol-1-yl)benzamide |
InChI |
InChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)11-13-7-6-10-12-13/h1-7H,(H,11,14) |
InChI Key |
XKLOEIDPEAHPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


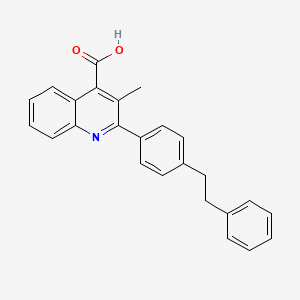
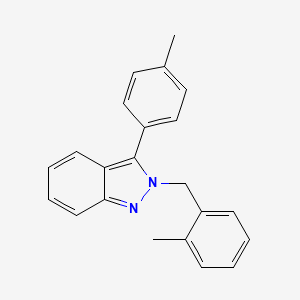
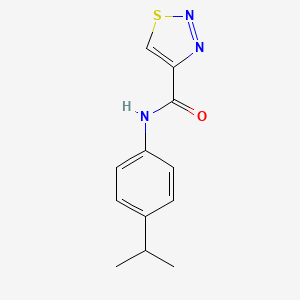

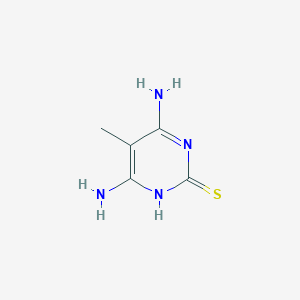

![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
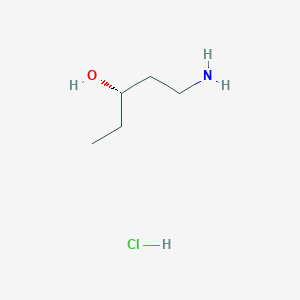



![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
